molecular formula C8H16LiO2 B092599 Lithium 2-ethylhexanoate CAS No. 15590-62-2

Lithium 2-ethylhexanoate

Cat. No.: B092599
CAS No.: 15590-62-2
M. Wt: 151.2 g/mol
InChI Key: MSKQZGZMIMXZEQ-UHFFFAOYSA-N
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Description

Lithium 2-ethylhexanoate is an organometallic compound with the molecular formula C8H15LiO2. It is a lithium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications. The compound is known for its solubility in organic solvents and its role as a catalyst in chemical reactions .

Scientific Research Applications

Lithium 2-ethylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Lithium 2-ethylhexanoate, like other lithium compounds, primarily targets the central nervous system . It interacts with various enzymes and neurotransmitters, playing a crucial role in modulating neuronal activity .

Mode of Action

This compound’s mode of action is complex and multifaceted. It competes with other cations, particularly sodium and magnesium, for binding sites in enzymes and other macromolecules . For instance, lithium inhibits enzymes like glycogen synthase kinase 3 and inositol phosphatases . It also modulates neurotransmitter systems, decreasing presynaptic dopamine activity and enhancing inhibitory neurotransmission by downregulating the NMDA receptor .

Biochemical Pathways

This compound affects several biochemical pathways. It impacts dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder . Lithium reduces dopamine levels at the postsynaptic neuron and increases the levels of GABA, the brain’s inhibitory neurotransmitter . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .

Pharmacokinetics

The pharmacokinetics of lithium compounds, including this compound, is linear within the dose regimen used in clinical practice . Factors such as age, body weight, and renal function can influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. By modulating neurotransmitter systems and inhibiting certain enzymes, it can alter neuronal activity and potentially exert neuroprotective effects . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed to maintain its stability .

Safety and Hazards

Lithium 2-ethylhexanoate is suspected of damaging fertility or the unborn child . It may cause irritation to the skin, eyes, and respiratory tract . Ingestion may lead to dizziness, abdominal cramps, vomiting, bloody diarrhea, weakness, and convulsions . Chronic exposure may cause kidney damage .

Future Directions

Lithium-based batteries are crucial for the transition from fossil-fuel cars to battery-powered electric vehicles . The development of next-generation batteries will play a vital role in future use of electrical energy . Lithium 2-ethylhexanoate, as a component of these batteries, will likely continue to be an area of research focus.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Lithium 2-ethylhexanoate are not well-documented in the literature. It is known that lithium, the key component of this compound, can interact with various enzymes and proteins. For instance, lithium is known to inhibit glycogen synthase kinase 3-beta (GSK3B), a key enzyme involved in various cellular processes .

Cellular Effects

For example, lithium has been found to improve motor behavior in homozygous eif2b5 mutant zebrafish . In lithium-treated 2b4he2b5ho mutant mice, a paradoxical increase in some ISR transcripts was found .

Molecular Mechanism

Lithium, a component of this compound, is known to inhibit GSK3B, a kinase that phosphorylates eIF2B and reduces its activity . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Lithium, in general, has been studied extensively in laboratory settings. For instance, lithium has been found to have dose-dependent toxic effects in Allium cepa L. meristematic cells .

Dosage Effects in Animal Models

For instance, lithium improved motor behavior in homozygous eif2b5 mutant zebrafish .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Lithium, a component of this compound, is known to be involved in various metabolic pathways. For instance, lithium has been found to have effects on the integrated stress response (ISR), a physiological response to cellular stress .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Lithium, a component of this compound, is known to have various effects on subcellular localization. For instance, lithium has been found to enhance the activity of Brain-Derived Neurotrophic Factor (BDNF), suggesting that it might influence the subcellular localization of this protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium 2-ethylhexanoate is typically synthesized by reacting lithium hydroxide or lithium carbonate with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction is as follows:

LiOH+C8H16O2C8H15LiO2+H2O\text{LiOH} + \text{C8H16O2} \rightarrow \text{C8H15LiO2} + \text{H2O} LiOH+C8H16O2→C8H15LiO2+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using lithium hydroxide and 2-ethylhexanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Various metal salts can be used to replace the lithium ion.

Major Products Formed:

Comparison with Similar Compounds

  • Lithium 2-ethyl-1-hexanolate
  • Lithium 2-ethyl-1-hexylate
  • Hexanoic acid, 2-ethyl-, lithium salt

Comparison: Lithium 2-ethylhexanoate is unique in its specific structure and solubility properties, which make it particularly effective as a catalyst in certain reactions. Compared to other lithium carboxylates, it offers distinct advantages in terms of reactivity and stability in organic solvents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Lithium 2-ethylhexanoate can be achieved through the reaction of 2-ethylhexanoic acid with lithium hydroxide in anhydrous tetrahydrofuran (THF) under inert gas atmosphere.", "Starting Materials": [ "2-ethylhexanoic acid", "lithium hydroxide", "anhydrous tetrahydrofuran" ], "Reaction": [ "Dissolve 2-ethylhexanoic acid in anhydrous tetrahydrofuran", "Add lithium hydroxide to the solution under inert gas atmosphere", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any unreacted lithium hydroxide", "Evaporate the solvent to obtain Lithium 2-ethylhexanoate as a white solid" ] }

CAS No.

15590-62-2

Molecular Formula

C8H16LiO2

Molecular Weight

151.2 g/mol

IUPAC Name

lithium;2-ethylhexanoate

InChI

InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

MSKQZGZMIMXZEQ-UHFFFAOYSA-N

Isomeric SMILES

[Li+].CCCCC(CC)C(=O)[O-]

SMILES

[Li+].CCCCC(CC)C(=O)[O-]

Canonical SMILES

[Li].CCCCC(CC)C(=O)O

15590-62-2

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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